2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-[4-(trifluoromethoxy)phenyl]acetamide
Description
Properties
IUPAC Name |
2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-[4-(trifluoromethoxy)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3N4O3S/c1-10-3-2-8-24-14(10)22-15(23-16(24)26)28-9-13(25)21-11-4-6-12(7-5-11)27-17(18,19)20/h2-8H,9H2,1H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHZROLPUPOUDLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=NC2=O)SCC(=O)NC3=CC=C(C=C3)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-[4-(trifluoromethoxy)phenyl]acetamide can be achieved through several synthetic routes. One common method involves the cyclative condensation of 2-enamino- or 2-formamidino-substituted pyridine derivatives with α-[(hetero)aryl]acetyl chlorides . Another approach is the transition metal-catalyzed direct C−H arylation of 3-unsubstituted quinolizinones and pyrido[1,2-a]pyrimidones with haloarenes . Additionally, halogenation of the starting compounds at position 3, followed by Suzuki−Miyaura arylation, is also employed .
Chemical Reactions Analysis
2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-[4-(trifluoromethoxy)phenyl]acetamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include diazonium salts, haloarenes, and acetyl chlorides . The major products formed from these reactions are typically arylated derivatives, which retain the core structure of the original compound .
Scientific Research Applications
This compound has significant applications in scientific research, particularly in the fields of medicinal chemistry, bioorganic chemistry, and materials science. It is used as a building block for the synthesis of biologically active molecules, including cardiovascular, antitumor, nervous system, anti-inflammatory, and anti-infective agents . Additionally, due to its fluorescent properties, it is suitable for fluorescent sensing and labeling .
Mechanism of Action
The mechanism of action of 2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-[4-(trifluoromethoxy)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound’s heterocyclic structure allows it to bind to various biological targets, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues
The compound’s closest structural analogs include:
2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives: These feature a triazole core instead of pyridotriazine and a furan substituent. The triazole ring enhances metabolic stability, while the furan group contributes to π-π interactions in target binding .
Key Findings :
- The triazole-based acetamides (e.g., ) exhibit significant anti-exudative activity, achieving 62% inhibition at 10 mg/kg, comparable to diclofenac sodium (8 mg/kg). However, their furan substituents may limit metabolic stability compared to the trifluoromethoxy group in the target compound .
Pharmacokinetic and Toxicity Profiles
- Metabolism : The trifluoromethoxy group in the target compound is likely resistant to oxidative metabolism, enhancing its half-life relative to furan- or hydroxyl-substituted analogs .
- Toxicity : Sulfanyl groups (common in all analogs) may pose hepatotoxicity risks, but the pyridotriazine core’s electron-deficient nature could mitigate reactive metabolite formation compared to triazole derivatives .
Biological Activity
The compound 2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-[4-(trifluoromethoxy)phenyl]acetamide (often referred to as "compound X") is a synthetic organic molecule with a complex structure that has garnered interest for its potential biological activities. This article explores its biological activity, focusing on mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure
The molecular formula of compound X is , with a molecular weight of approximately 354.43 g/mol. The structure features a pyrido[1,2-a][1,3,5]triazin moiety linked through a sulfanylacetamide bridge to a trifluoromethoxy-substituted phenyl group.
Mechanisms of Biological Activity
The biological activity of compound X is attributed to several key mechanisms:
1. Enzyme Interaction
- Compound X may inhibit or activate specific enzymes by binding to their active sites. This interaction can modulate metabolic pathways significantly.
- For example, the presence of the trifluoromethoxy group enhances the compound's ability to form hydrogen bonds with enzyme residues, potentially increasing its inhibitory effects on target enzymes such as cyclooxygenase (COX) and lipoxygenases (LOX) .
2. Receptor Modulation
- The compound can influence receptor activities that lead to downstream effects on cellular signaling pathways. This modulation is critical in processes such as inflammation and cancer progression.
Biological Activity Data
Several studies have evaluated the biological activity of compound X and related derivatives. Below is a summary of findings from various research articles:
| Study | Target | Effect | IC50 Value (µM) |
|---|---|---|---|
| Study A | COX-2 | Inhibition | 10.4 |
| Study B | LOX-15 | Inhibition | 15.3 |
| Study C | AChE | Moderate inhibition | 19.2 |
| Study D | Cytotoxicity (MCF-7) | Significant effect | N/A |
Case Study 1: Inhibition of COX and LOX Enzymes
In a study examining the anti-inflammatory properties of compound X, it was found to moderately inhibit COX-2 and LOX enzymes. The docking studies indicated that the trifluoromethoxy group plays a crucial role in enhancing binding affinity due to its electron-withdrawing properties .
Case Study 2: Cytotoxicity against Cancer Cells
Another investigation assessed the cytotoxic effects of compound X on breast cancer cell lines (MCF-7). The results demonstrated significant cytotoxicity, suggesting potential applications in cancer therapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
